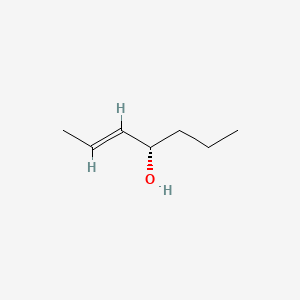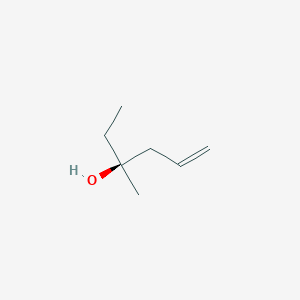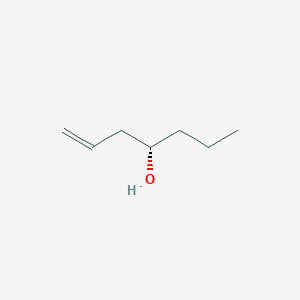
(2S)-1,2-dichlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,2-Dichlorobutane: is an organic compound with the molecular formula C4H8Cl2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound consists of a butane backbone with two chlorine atoms attached to the first and second carbon atoms. The (2S) designation indicates the specific stereochemistry of the molecule, where the chlorine atom on the second carbon is positioned in the S (sinister) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Butane: One common method to synthesize (2S)-1,2-dichlorobutane is through the halogenation of butane. This involves the reaction of butane with chlorine gas (Cl2) under ultraviolet light or heat to produce a mixture of chlorinated butanes. The reaction conditions typically include a temperature range of 50-100°C and a chlorine concentration of 1-5%.
Stereoselective Synthesis: Another method involves the stereoselective synthesis of this compound from chiral precursors. This can be achieved through the use of chiral catalysts or reagents that favor the formation of the (2S) isomer.
Industrial Production Methods:
Continuous Flow Reactors: In industrial settings, this compound can be produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired isomer.
Batch Reactors: Batch reactors are also used for the production of this compound, especially for smaller-scale production. The reaction conditions are carefully monitored to ensure the selective formation of the (2S) isomer.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2S)-1,2-Dichlorobutane can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of 1-butene or 2-butene.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of chlorinated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: 1,2-butanediol, 1,2-dicyanobutane, 1,2-diaminobutane.
Elimination: 1-butene, 2-butene.
Oxidation: 1,2-dichlorobutanol, 1,2-dichlorobutanone.
Aplicaciones Científicas De Investigación
Chemistry:
Stereochemistry Studies: (2S)-1,2-Dichlorobutane is used as a model compound in stereochemistry studies to understand the behavior of chiral molecules in various chemical reactions.
Synthesis of Chiral Compounds: It serves as a precursor for the synthesis of other chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of enzymes that interact with chlorinated hydrocarbons.
Drug Development: It is explored as a potential intermediate in the synthesis of new drug candidates with chiral centers.
Industry:
Polymer Production: this compound is used in the production of certain polymers and resins that require chlorinated intermediates.
Solvent Applications: It is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds.
Mecanismo De Acción
Molecular Targets and Pathways:
Nucleophilic Substitution: In nucleophilic substitution reactions, the chlorine atoms in (2S)-1,2-dichlorobutane act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Elimination: During elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine atom, leading to the formation of a double bond and the release of a chloride ion.
Oxidation: In oxidation reactions, the compound undergoes the addition of oxygen atoms or the removal of hydrogen atoms, resulting in the formation of oxidized products such as alcohols or ketones.
Comparación Con Compuestos Similares
(2R)-1,2-Dichlorobutane: The enantiomer of (2S)-1,2-dichlorobutane, with the chlorine atom on the second carbon in the R (rectus) configuration.
1,2-Dibromobutane: A similar compound where the chlorine atoms are replaced by bromine atoms.
1,2-Diiodobutane: A similar compound where the chlorine atoms are replaced by iodine atoms.
Uniqueness:
Chirality: The (2S) configuration of 1,2-dichlorobutane makes it unique compared to its (2R) enantiomer and other dihalogenated butanes.
Reactivity: The presence of two chlorine atoms in specific positions on the butane backbone influences its reactivity in substitution, elimination, and oxidation reactions, making it distinct from other halogenated butanes.
Propiedades
IUPAC Name |
(2S)-1,2-dichlorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOTZNYFQWRHU-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)




![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)





![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)
